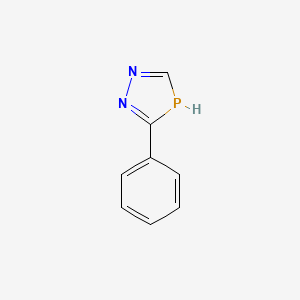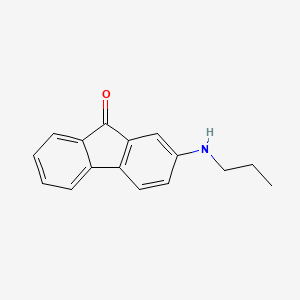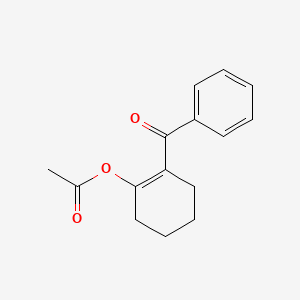
2-Benzoylcyclohex-1-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylcyclohex-1-en-1-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of a benzoyl group attached to a cyclohexene ring, which is further esterified with an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylcyclohex-1-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with cyclohex-1-en-1-yl acetate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvent extraction and distillation are commonly employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoylcyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the compound to form carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Nucleophiles such as ammonia or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzoylcyclohexene and acetic acid.
Reduction: Benzoylcyclohexanol.
Oxidation: Benzoylcyclohexene carboxylic acid.
Substitution: Benzoylcyclohexene amide.
Wissenschaftliche Forschungsanwendungen
2-Benzoylcyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzoylcyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The benzoyl group may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoylcyclohexane: Lacks the ester group, making it less reactive in hydrolysis reactions.
Cyclohexyl acetate: Lacks the benzoyl group, resulting in different chemical and biological properties.
Benzoyl acetate: Contains a benzoyl group esterified with acetic acid but lacks the cyclohexene ring.
Uniqueness
2-Benzoylcyclohex-1-en-1-yl acetate is unique due to the combination of the benzoyl group, cyclohexene ring, and acetate ester. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
| 91034-64-9 | |
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
(2-benzoylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C15H16O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
SLLNALFMICEEJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(CCCC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



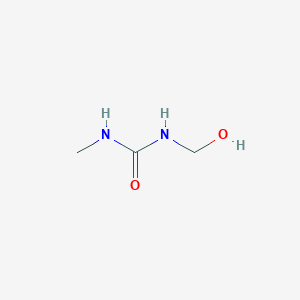
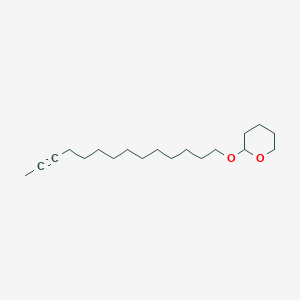


![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
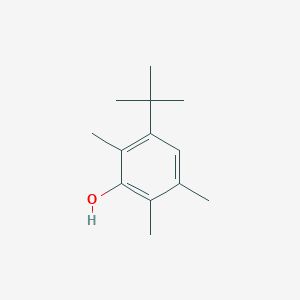
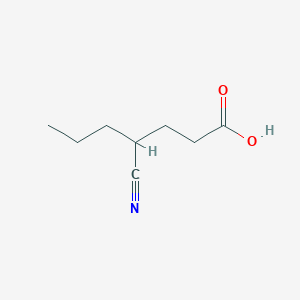
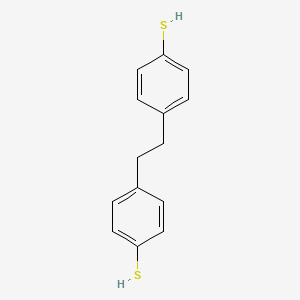
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
